molecular formula C18H18N4O5 B5774251 N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide

N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide

Cat. No. B5774251
M. Wt: 370.4 g/mol
InChI Key: BZENULBEDSNQQN-UDWIEESQSA-N
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Description

N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide, also known as NPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that was first synthesized in the laboratory by researchers studying the chemical properties of various compounds. Since then, NPEA has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and suppressing the activity of inflammatory cytokines. This leads to a reduction in inflammation and oxidative stress, which can have a positive impact on various physiological processes.
Biochemical and Physiological Effects:
N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory properties, which can help reduce inflammation in various tissues and organs. N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide has also been shown to have antioxidant properties, which can help protect cells from oxidative damage. Additionally, N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide has been found to have antitumor properties, which make it a potential candidate for use in cancer therapy.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in various types of experiments. Additionally, N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide is a synthetic compound, which means that it can be easily synthesized in the laboratory. However, one of the limitations of using N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide in lab experiments is its potential toxicity. Further studies are needed to determine the safety of N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide and its potential side effects.

Future Directions

There are several future directions for research on N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide. One area of research is the development of new drugs and therapies based on the properties of N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide. Another area of research is the study of the mechanism of action of N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide, which could lead to a better understanding of its biological activities. Additionally, further studies are needed to determine the safety of N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide and its potential side effects, which could pave the way for its use in clinical settings.
Conclusion:
In conclusion, N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It has been extensively studied for its anti-inflammatory, antioxidant, and antitumor properties, making it a promising candidate for use in the development of new drugs and therapies. While further studies are needed to determine the safety of N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide and its potential side effects, its wide range of biological activities make it a versatile compound that can be used in various types of experiments.

Synthesis Methods

The synthesis of N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide involves the reaction of 2-nitrophenylacetic acid with hydrazine hydrate in the presence of acetic anhydride. The resulting product is then treated with 4-nitrobenzoyl chloride to form N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide. The synthesis of N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide is a complex process that requires careful attention to detail and precise control of reaction conditions.

Scientific Research Applications

N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. These properties make N-(4-{N-[(2-nitrophenoxy)acetyl]ethanehydrazonoyl}phenyl)acetamide an attractive candidate for use in the development of new drugs and therapies.

properties

IUPAC Name

N-[(E)-1-(4-acetamidophenyl)ethylideneamino]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O5/c1-12(14-7-9-15(10-8-14)19-13(2)23)20-21-18(24)11-27-17-6-4-3-5-16(17)22(25)26/h3-10H,11H2,1-2H3,(H,19,23)(H,21,24)/b20-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZENULBEDSNQQN-UDWIEESQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)COC1=CC=CC=C1[N+](=O)[O-])C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)COC1=CC=CC=C1[N+](=O)[O-])/C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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